molecular formula C15H17N5S B6955193 N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine

N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine

Cat. No.: B6955193
M. Wt: 299.4 g/mol
InChI Key: HMVKDGXVFKUXPK-UHFFFAOYSA-N
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Description

N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine is a complex organic compound that features a pyridine ring substituted with a dimethylamino group, a thieno[2,3-d]pyrimidine core, and a methylamine moiety

Properties

IUPAC Name

N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5S/c1-19(2)13-5-4-11(8-16-13)9-20(3)14-12-6-7-21-15(12)18-10-17-14/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVKDGXVFKUXPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)CN(C)C2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is used to form the carbon-carbon bonds between the pyridine and thieno[2,3-d]pyrimidine rings. This reaction is catalyzed by palladium and requires the use of boronic acids and halides as reagents .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-methylpyridin-3-yl)methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine
  • N-[(6-methylpyridin-3-yl)methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine

Uniqueness

N-[[6-(dimethylamino)pyridin-3-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine is unique due to the presence of the dimethylamino group, which enhances its basicity and nucleophilicity compared to similar compounds. This structural feature allows for more diverse chemical reactivity and potential biological activity .

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